![molecular formula C20H19N5O2S B2996871 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1170838-25-1](/img/structure/B2996871.png)

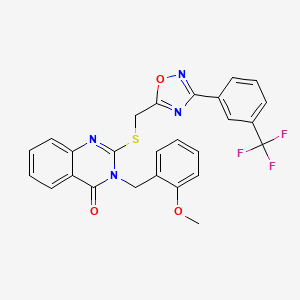

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Design and Synthesis of Novel Inhibitors

Research on thiazole-aminopiperidine hybrids highlights the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of thiazole-based compounds in combating tuberculosis. These compounds show significant activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with antituberculosis activity without cytotoxicity at certain concentrations (Jeankumar et al., 2013).

Antimicrobial and Anticancer Agents

The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and their evaluation for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscore the potential of pyrazole derivatives as antimicrobial and anticancer agents. These compounds were synthesized through reactions involving ethyl acetoacetate or 2-(4-methoxybenzylidene)malononitrile, highlighting the versatility of pyrazole-based compounds in drug development (Hassan et al., 2014).

Anti-Inflammatory and Analgesic Agents

Studies on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reveal their application as anti-inflammatory and analgesic agents. These compounds exhibit high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac. This research underscores the potential of thiazole derivatives in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Fluorescent Dyes and Material Science

N-ethoxycarbonylpyrene- and perylene thioamides serve as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. These compounds exhibit fluorescence in a wide range of wavelengths with high quantum yields, demonstrating their potential in developing new fluorescent dyes for material science applications. The dual fluorescence observed due to excited state proton transfer (ESPT) and intramolecular charge transfer (ICT) excited states in some derivatives highlights the innovative use of thiazole derivatives in creating advanced fluorescent materials (Witalewska et al., 2019).

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse biological activities . They have been used in the synthesis of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

It’s worth noting that thiazole derivatives have been synthesized as hybrid antimicrobials that combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy . These molecules have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

It’s known that many thiazole derivatives affect the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .

Result of Action

Some thiazole derivatives have shown to create pores in the bacterial cell membranes, displaying faster killing-kinetics towards bacterial cells .

将来の方向性

特性

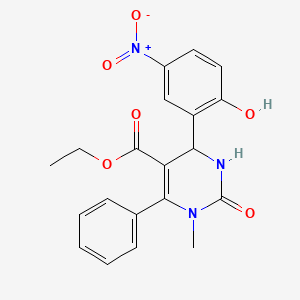

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-3-27-16-7-4-8-17-18(16)23-20(28-17)25(13-14-6-5-10-21-12-14)19(26)15-9-11-22-24(15)2/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNGBSMJKUXXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)

![ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2996795.png)

![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)

![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)

![3-Propan-2-yl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2996807.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)